molecular formula C48H37O4P B6592512 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 2099033-14-2

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6592512
CAS No.: 2099033-14-2
M. Wt: 708.8 g/mol
InChI Key: XURRFWYPCJSOLQ-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic aromatic system featuring a central phosphorus atom in a λ⁵-phosphorus configuration, integrated into a pentacyclic framework. The structure includes two anthracene moieties at positions 10 and 16, a hydroxy group at position 13, and a 12,14-dioxa bridge. The oxide group at phosphorus (13-oxide) stabilizes the λ⁵-phosphorus center, which is uncommon in organic phosphorus chemistry. Its synthesis likely involves multistep cycloaddition and phosphorylation reactions, with structural characterization performed via X-ray crystallography (as inferred from methods in , which discusses SHELX for structural refinement) .

Properties

IUPAC Name

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H37O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURRFWYPCJSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H37O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps. The synthetic route typically starts with the preparation of the anthracene derivatives, followed by their incorporation into the phosphapentacyclo framework. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications

Chemical Reactions Analysis

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom, resulting in different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets through its phosphapentacyclo framework. This interaction can affect various molecular pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be drawn based on known phosphorus-containing polycyclic systems and anthracene derivatives. Below is a hypothetical analysis informed by chemical principles and indirect references:

Table 1: Key Features of Comparable Compounds

Compound Class Structural Features Key Properties/Applications Differences from Target Compound
Anthracene-based λ³-Phosphanes Phosphorus in λ³ state, simpler substituents (e.g., alkyl/aryl) Fluorescence, catalytic activity Lacks λ⁵-P configuration, no oxygen bridges or pentacyclic framework
Phosphole Oxides Five-membered P-heterocycles with oxide groups Semiconducting behavior, OLED materials Smaller ring systems, no fused anthracene moieties or dioxa bridges
Polycyclic Aromatic Hydrocarbons (PAHs) Extended π-systems (e.g., pyrene, coronene) Charge transport, photovoltaics No heteroatoms (P/O), simpler electronic profiles
λ⁵-Phosphorus Complexes High-valent phosphorus (e.g., phosphoranes) Stabilized by electronegative substituents, potential in supramolecular chemistry Often lack fused aromatic systems; smaller molecular frameworks

Key Research Findings (Inferred):

Stability : The λ⁵-phosphorus oxide configuration offers greater thermal and oxidative stability than λ³-phosphanes, as seen in analogous systems .

Synthetic Complexity: The pentacyclic core and dioxa bridges introduce significant synthetic challenges, distinguishing it from monocyclic or bicyclic phosphorus heterocycles.

Limitations of Available Evidence

discusses crystallographic tools (SHELX) but lacks specific data on phosphorus heterocycles. –3 focus on network engineering, while –5 describe unrelated tea polyphenols and generic charge parameters. Thus, this analysis relies on extrapolation from general chemical principles rather than direct experimental comparisons.

Recommendations for Further Study

To validate the hypothetical comparisons above, the following studies are recommended:

  • X-ray crystallography (using SHELX or similar software) to confirm bond lengths and angles at the phosphorus center .
  • DFT calculations to model electronic properties and compare HOMO/LUMO levels with simpler phosphorus heterocycles.
  • Synthesis of analogs (e.g., replacing anthracene with naphthalene) to isolate the effects of substituents on reactivity.

Biological Activity

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique phosphapentacyclo framework and multiple anthracene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as materials science and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes multiple functional groups that contribute to its reactivity and biological activity. The presence of anthracene moieties is known to enhance photophysical properties, making the compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Key Properties

PropertyValue
Molecular FormulaC₄₈H₃₇O₄P
Molecular Weight703.78 g/mol
CAS Number2099033-14-2
SolubilitySoluble in organic solvents

The biological activity of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is primarily attributed to its interaction with various molecular targets within biological systems. The phosphapentacyclo framework allows for specific interactions with enzymes and receptors that can modulate their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.
  • Antioxidant Activity : The structure may confer antioxidant properties that protect cells from oxidative stress.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli in preliminary screening tests.
  • Phototoxicity Studies : Due to its anthracene components, the compound's phototoxic effects were evaluated under UV light exposure, revealing enhanced cytotoxicity in cancer cells compared to normal cells.

Material Science

The unique structural features of this compound make it suitable for developing advanced materials with specific optical properties:

  • Organic Electronics : Utilized in the fabrication of OLEDs due to its efficient light-emitting properties.
  • Photovoltaics : Investigated for potential use in solar energy conversion technologies.

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for new therapeutic agents.

Comparison with Similar Compounds

Similar compounds with potential biological activities include:

Compound NameBiological Activity
13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0]tricosaAnticancer properties
(11bS)-2,6-Di(anthracen-9-yl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d1’,2’-f]Antimicrobial effects

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